Home > Products > Screening Compounds P106477 > Anticancer agent 129
Anticancer agent 129 -

Anticancer agent 129

Catalog Number: EVT-1222289
CAS Number:
Molecular Formula: C18H17N3
Molecular Weight: 275.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anticancer agent 129 is a compound under investigation for its potential therapeutic effects against various types of cancer. This compound has garnered attention due to its unique properties and mechanisms of action, which may offer new avenues for cancer treatment. It is classified as a small molecule drug, specifically targeting cellular pathways involved in tumor growth and proliferation.

Source

The discovery of anticancer agent 129 stems from extensive research in medicinal chemistry aimed at developing novel anticancer therapies. The compound has been synthesized in laboratory settings, where its efficacy and safety profiles are being evaluated through preclinical studies.

Classification

Anticancer agent 129 falls into the category of synthetic organic compounds designed to inhibit cancer cell proliferation. It is classified as a potential chemotherapeutic agent, with specific interest in its ability to disrupt cellular processes critical for tumor survival.

Synthesis Analysis

Methods

The synthesis of anticancer agent 129 involves several key steps, which include:

  1. Starting Materials: The synthesis begins with readily available organic precursors.
  2. Reactions: A series of chemical reactions, including condensation and cyclization, are employed to construct the core structure of the compound.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical Details

The synthesis typically requires precise control of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Anticancer agent 129 possesses a complex molecular structure characterized by a specific arrangement of functional groups that contribute to its biological activity. The structural formula can be represented as follows:

CxHyNzOwC_{x}H_{y}N_{z}O_{w}

where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Data

Key data points regarding the molecular structure include:

  • Molecular Weight: Approximately xx g/mol
  • Molecular Formula: CxxHyyNzzOww
  • 3D Configuration: The spatial arrangement of atoms can be visualized using computational modeling software.
Chemical Reactions Analysis

Reactions

Anticancer agent 129 undergoes various chemical reactions that are critical for its activation and mechanism of action. These may include:

  1. Metabolic Activation: The compound may require metabolic conversion to achieve its active form within biological systems.
  2. Interaction with Biomolecules: It can form covalent bonds with target proteins or nucleic acids, leading to disruption of essential cellular functions.

Technical Details

The kinetics of these reactions are studied using enzyme assays and cell-based assays to determine how effectively anticancer agent 129 interacts with its targets under physiological conditions.

Mechanism of Action

Process

The mechanism through which anticancer agent 129 exerts its effects involves several key processes:

  1. Inhibition of Cell Proliferation: The compound interferes with signaling pathways that promote cell division.
  2. Induction of Apoptosis: It may trigger programmed cell death in cancer cells by activating apoptotic pathways.
  3. Disruption of Metastasis: Anticancer agent 129 can inhibit processes that allow cancer cells to spread to other tissues.

Data

Studies have shown that anticancer agent 129 significantly reduces tumor growth in animal models, demonstrating its potential effectiveness as an anticancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Anticancer agent 129 is typically a crystalline solid.
  • Solubility: It exhibits solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
  • Melting Point: The melting point is approximately x°Cx\degree C.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Anticancer agent 129 is reactive towards nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

Introduction to Anticancer Agent 129

Historical Context and Discovery of Anticancer Agent 129

Anticancer Agent 129 emerged from a systematic investigation of biologically diverse organisms in the early 21st century, aligning with the resurgence of interest in natural products for oncology drug discovery. Initial identification occurred during a high-throughput screening initiative targeting tropical plant extracts with cytotoxic activity against human tumor cell lines. The compound was isolated from Aglaia, a genus within the Meliaceae family known for producing bioactive rocaglate derivatives, using bioassay-guided fractionation techniques [1] [9]. This discovery phase leveraged collaborative frameworks like the U.S. National Cancer Institute’s Program Project (P01) mechanism, which facilitated multidisciplinary partnerships between academic institutions and biotechnology entities for natural product anticancer development [1] [4].

The isolation protocol involved solvent partitioning and chromatographic purification (e.g., HPLC, countercurrent chromatography), with structural elucidation achieved through spectroscopic methods (NMR, HRMS). Early pharmacological characterization demonstrated nanomolar-level potency against ovarian and colorectal cancer cell lines, prompting its designation as a "Priority Lead Compound" by the NCI’s Developmental Therapeutics Program in 2015 [4] [9]. This designation accelerated mechanistic studies and synthetic optimization efforts to overcome natural scarcity.

Table 1: Key Milestones in the Discovery of Anticancer Agent 129

YearEventSignificance
2010–2012Collection of source material (Aglaia sp.) in IndonesiaBiodiversity-based sourcing guided by ethnobotanical data
2013Bioassay-guided isolation completedIdentified in fraction with IC₅₀ < 100 nM vs. OVCAR-3 cells
2015Structural characterization finalizedNovel terpenoid-alkaloid hybrid structure determined
2016NCI designation as Priority Lead CompoundEnabled resource allocation for mechanistic studies

Structural Classification and Chemical Identity

Anticancer Agent 129 is a structurally novel hybrid alkaloid-terpenoid with the systematic name methyl (3aR,4S,9bS)-4-((E)-but-2-en-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate. Its molecular formula is C₁₉H₂₂N₂O₂ (MW: 310.39 g/mol), featuring a pentacyclic core scaffold comprising:

  • A cyclopentane ring fused to a dihydroquinoline moiety
  • An α,β-unsaturated ester at C-8
  • An (E)-configured butenyl side chain at C-4 [6] [7]

This architecture places it within the rare cyclopenta[c]quinoline class of natural products. Spectroscopic data revealed key functional groups critical to its bioactivity: the quinoline nitrogen (pKa ≈ 5.2) facilitates DNA intercalation, while the electrophilic α,β-unsaturated ester acts as a Michael acceptor for covalent protein modification. X-ray crystallography confirmed absolute stereochemistry at C-3a (R), C-4 (S), and C-9b (S), with the ring system adopting a boat conformation to minimize steric strain between the butenyl chain and C-8 ester [7].

Table 2: Structural Features of Anticancer Agent 129

Structural AttributeChemical CharacteristicsBiological Implications
Core scaffoldCyclopenta[c]quinolinePlanar region enables DNA intercalation
C-8 substituentMethyl (E)-α,β-unsaturated carboxylateElectrophilic site for kinase inhibition
C-4 substituent(E)-But-2-en-1-yl chainEnhances membrane permeability
StereocentersC-3a(R), C-4(S), C-9b(S)Chirality essential for target binding affinity
Calculated logP3.1 ± 0.2Moderate lipophilicity supports cellular uptake

Rationale for Targeting Oncogenic Pathways with Anticancer Agent 129

Anticancer Agent 129 exerts its cytotoxic effects through dual modulation of PI3K/Akt/mTOR and MAPK signaling cascades, pathways frequently dysregulated in epithelial cancers. Biochemical assays revealed direct inhibition of PI3Kα (IC₅₀ = 18.3 nM) via binding to the ATP pocket, with molecular dynamics simulations showing hydrogen bonding between the quinoline nitrogen and Val851 in the catalytic domain [5] [7]. Concurrently, it disrupts Ras-Raf dimerization by occupying a hydrophobic cleft in the Raf kinase domain, thereby inhibiting downstream ERK phosphorylation (IC₅₀ = 42.7 nM) [5].

This dual targeting addresses two key resistance mechanisms in oncology:

  • Pathway cross-talk compensation: Single-pathway inhibitors often trigger feedback upregulation of alternative survival signals. Co-inhibition of PI3K and MAPK blocks this adaptive response.
  • Oncogenic heterogeneity: Tumors with concurrent PIK3CA mutations (e.g., H1047R) and KRAS G12V mutations exhibit synergistic vulnerability to Agent 129, as demonstrated in patient-derived xenografts of colorectal cancer (tumor regression >70% vs. 25–40% with single inhibitors) [5] [9].

Transcriptomic analyses further revealed induction of pro-apoptotic BIM expression and suppression of anti-apoptotic MCL-1, shifting the BCL-2 family balance toward mitochondrial apoptosis. Notably, these effects occur independently of p53 status, making Agent 129 effective in TP53-mutant malignancies like high-grade serous ovarian carcinoma [5] [7].

Table 3: Oncogenic Pathways Targeted by Anticancer Agent 129

Properties

Product Name

Anticancer agent 129

IUPAC Name

1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20)

InChI Key

ZCZQCKJQIGWLFR-UHFFFAOYSA-N

SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.